Brimonidine Tartrate

Receptor pharmacology Alpha-2 adrenoceptor Binding affinity

Brimonidine tartrate is a third-generation α2-adrenergic agonist with 667-fold α2/α1 selectivity, ensuring minimal cardiovascular risk versus non-selective alternatives like clonidine. Its dual mechanism delivers 41% greater additive IOP reduction than carbonic anhydrase inhibitors (4.8 mmHg peak). With high aqueous solubility (72 mg/mL) and ICH-validated stability, it is ideal for ophthalmic formulation R&D, HPLC/UPLC method validation, and preservative-free product development. The compound's defined degradation pathway supports forced degradation studies and stability-indicating method validation per ICH guidelines.

Molecular Formula C15H16BrN5O6
Molecular Weight 442.22 g/mol
CAS No. 70359-46-5
Cat. No. B194959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrimonidine Tartrate
CAS70359-46-5
Synonyms5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate
5-bromo-6-(imidazolidinylideneamino)quinoxaline
5-bromo-6-(imidazolin-2-ylamino)quinoxaline
AGN 190342
AGN-190342
AGN190342
Alphagan
Alphagan P
brimonidine
brimonidine Purite
brimonidine tartrate
brimonidine tartrate (1:1)
brimonidine tartrate (1:1), (S-(R*,R*))-isomer
brimonidine tartrate, (R-(R*,R*))-isomer
bromoxidine
mirvaso
Ratio Brimonidine
ratio-Brimonidine
Sanrosa
UK 14,304
UK 14,304 18
UK 14,304-18
UK 14,30418
UK 14,308
UK 14304
UK 14308
UK-14,304-18
UK-14,308
UK-14304
UK14,30418
UK14,308
UK14304
Molecular FormulaC15H16BrN5O6
Molecular Weight442.22 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyQZHBYNSSDLTCRG-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Brimonidine Tartrate: A Selective Alpha-2 Adrenergic Agonist for Ocular Hypertension and Scientific Research


Brimonidine tartrate (CAS 70359-46-5) is a highly selective alpha-2 adrenergic receptor agonist, chemically defined as 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine L-tartrate [1]. It is a third-generation alpha-2 agonist that demonstrates significant receptor subtype specificity, with binding affinities (Ki) of 2.7 nM for α2A, 52 nM for α2B, and 44 nM for α2C receptors in CHO cells, and is selective for α2 over α1 receptors (Ki = 1,800 nM in human brain) [2]. Brimonidine tartrate is widely utilized as an ocular hypotensive agent in the management of open-angle glaucoma and ocular hypertension, as well as a topical treatment for facial erythema of rosacea [3]. The compound's dual mechanism of action—reducing aqueous humor production and increasing uveoscleral outflow—distinguishes it within its pharmacological class [4].

Why Brimonidine Tartrate Cannot Be Interchanged with Clonidine, Apraclonidine, or Other In-Class Alpha Agonists


While clonidine, apraclonidine, and brimonidine tartrate all belong to the class of topical alpha-adrenergic agonists used for intraocular pressure (IOP) reduction, their divergent receptor selectivity profiles, lipophilicity, and systemic safety margins preclude generic substitution [1]. Clonidine's non-selective activity and high lipophilicity allow significant blood-brain barrier penetration, resulting in systemic hypotension and limiting its clinical utility as an ocular hypotensive [2]. Apraclonidine, though more selective than clonidine, induces significant tachyphylaxis and allergic reactions with chronic use, restricting its application to short-term IOP spike prevention [3]. Brimonidine tartrate's 667-fold selectivity for α2 over α1 receptors and reduced lipophilicity translate directly to minimized cardiovascular effects and sustained long-term efficacy [4]. Furthermore, in-class substitution fails to account for critical formulation-level differentiation—specifically, the presence or absence of preservatives (BAK vs. Purite vs. preservative-free) profoundly alters ocular bioavailability, tolerability, and patient adherence outcomes [5].

Quantitative Differentiation Evidence for Brimonidine Tartrate: Comparative Efficacy, Selectivity, and Formulation Advantages


Alpha-2 Adrenergic Receptor Selectivity: Brimonidine vs. Clonidine and Apraclonidine

Brimonidine tartrate exhibits substantially higher selectivity for α2-adrenergic receptors over α1-adrenergic receptors compared to its in-class predecessors. Brimonidine demonstrates an α2/α1 selectivity ratio of approximately 667:1 (α2A Ki = 2.7 nM vs. α1 Ki = 1,800 nM in human brain) . In contrast, clonidine and apraclonidine demonstrate lower α2/α1 selectivity ratios; clonidine's non-selective profile contributes to its systemic hypotensive effects, while apraclonidine's lower selectivity is associated with higher rates of ocular allergy and tachyphylaxis with chronic use [1].

Receptor pharmacology Alpha-2 adrenoceptor Binding affinity Selectivity profiling

Adjunctive IOP Reduction: Brimonidine Tartrate 0.15% vs. Dorzolamide 2% and Brinzolamide 1%

In a randomized, controlled, investigator-masked clinical trial (n=120 eyes), brimonidine tartrate 0.15% administered three times daily as adjunctive therapy to a prostaglandin analog (PGA) produced significantly greater intraocular pressure (IOP) reduction than either dorzolamide 2% or brinzolamide 1% over a 4-month period [1]. At the 10 am measurement, brimonidine reduced IOP by 4.8 mmHg (21%) from PGA-treated baseline, compared to 3.4 mmHg (16%) for both dorzolamide and brinzolamide (P<0.001) [1]. At the 4 pm trough measurement, brimonidine maintained a 3.8 mmHg (19%) reduction, versus 2.8 mmHg (14%) for dorzolamide and 2.6 mmHg (13%) for brinzolamide (P<0.001) [1].

Glaucoma Intraocular pressure Adjunctive therapy Prostaglandin analog

Preservative Formulation Comparison: Purite-Preserved Brimonidine 0.2% vs. BAK-Preserved Alphagan 0.2%

A comparative ocular absorption study in albino rabbits (n=18, crossover design) evaluated three brimonidine tartrate 0.2% formulations: Purite-preserved (pH 7.2), BAK-preserved Alphagan (pH 6.4), and preservative-free (pH 6.4) [1]. Brimonidine-Purite achieved an AUC(0-5hr) of 3.78 ± 0.38 μg·hr/ml, compared to 2.77 ± 0.22 μg·hr/ml for Alphagan (BAK) and 2.49 ± 0.22 μg·hr/ml for preservative-free [1]. Corresponding Cmax values were 2.69 ± 0.72, 1.74 ± 0.13, and 1.24 ± 0.22 μg/ml, respectively [1]. Brimonidine-Purite provided 1.4-fold higher ocular bioavailability than Alphagan (p < 0.05) and 1.5-fold higher than preservative-free formulation [1].

Ocular pharmacokinetics Preservative formulation Bioavailability Purite

Preserved vs. Preservative-Free Brimonidine: Tear Film Stability and Patient Satisfaction

A multicenter, randomized, investigator-masked, parallel-group clinical trial (n=60 eyes) compared preserved and preservative-free brimonidine tartrate 0.15% over 12 weeks [1]. While IOP reduction was comparable between groups, the preservative-free group demonstrated significantly better tear-film break-up time (TBUT) and higher patient satisfaction scores regarding drug use and management [1]. Additionally, systolic and diastolic blood pressure reductions were significantly lower in the preserved group than in the preservative-free group, suggesting differential systemic absorption profiles [1].

Ocular surface disease Preservative-free formulation Tear film Patient adherence

Neuroprotective Hemodynamic Effect: Brimonidine Increases Superficial Macular Vascular Density

A prospective longitudinal interventional study (n=22 brimonidine-naïve POAG patients) evaluated hemodynamic changes following 3 months of topical brimonidine therapy using optical coherence tomography angiography (OCTA) [1]. Compared to baseline, brimonidine treatment produced a statistically significant increase in superficial macular vascular density (SVD), alongside a decrease in deep macular vascular density (DVD) [1]. No statistically significant change was observed in optic nerve head radial peripapillary capillary vascular density (RPCPVD) or subfoveal choroidal thickness (SCT) [1].

Neuroprotection Ocular hemodynamics Retinal ganglion cell OCTA

Salt Form Selection: Enhanced Water Solubility of Brimonidine Tartrate vs. Brimonidine Free Base

Brimonidine tartrate (CAS 70359-46-5, MW 442.22 g/mol) is the L-tartrate salt of brimonidine free base (CAS 59803-98-4, MW 292.13 g/mol). The tartrate salt formation provides enhanced water solubility and improved pharmaceutical stability compared to the free base form . Experimental solubility data indicate brimonidine tartrate achieves water solubility of 72 mg/mL (162.81 mM), whereas brimonidine free base demonstrates solubility of only 11.2 μg/mL at pH 7.4—a difference of approximately 6,400-fold [1].

Pharmaceutical formulation Salt selection Aqueous solubility Drug development

Optimal Application Scenarios for Brimonidine Tartrate Based on Quantitative Evidence


Adjunctive Glaucoma Therapy When Prostaglandin Analog Monotherapy Is Insufficient

In patients with open-angle glaucoma or ocular hypertension inadequately controlled on a prostaglandin analog alone, brimonidine tartrate 0.15% TID provides significantly greater additive IOP reduction (4.8 mmHg at peak, 3.8 mmHg at trough) compared to adjunctive dorzolamide or brinzolamide (3.4 mmHg and 2.8-2.6 mmHg, respectively) [1]. The 41% greater IOP reduction with brimonidine may determine whether a patient reaches target IOP thresholds. This evidence is derived from a randomized controlled trial (n=120 eyes) establishing brimonidine's superior adjunctive efficacy to carbonic anhydrase inhibitors [1].

Chronic Glaucoma Management in Patients Intolerant to Beta-Blockers or Prostaglandin Analogs

Brimonidine tartrate's high α2/α1 selectivity (667:1 ratio) and reduced lipophilicity relative to clonidine minimize systemic cardiovascular effects, making it suitable for chronic monotherapy or combination therapy in patients where beta-blockers are contraindicated (e.g., asthma, COPD, bradycardia) or where prostaglandin analogs produce intolerable ocular surface or periocular adverse effects . Comparative studies demonstrate a favorable systemic safety profile with minimal effects on blood pressure and heart rate during long-term use [2].

Formulation Selection: Purite-Preserved or Preservative-Free for Ocular Surface Disease

For patients with pre-existing ocular surface disease, dry eye, or a history of intolerance to BAK-preserved medications, preservative-free brimonidine tartrate offers equivalent IOP-lowering efficacy with significantly better tear-film stability and higher patient satisfaction [3]. Alternatively, Purite-preserved formulations provide 1.4-fold higher ocular bioavailability than BAK-preserved Alphagan [4], enabling lower labeled concentrations (0.1% or 0.15% vs. 0.2%) while maintaining therapeutic efficacy, thereby reducing both drug exposure and preservative burden.

Analytical Method Development and Pharmaceutical Quality Control

Brimonidine tartrate's high aqueous solubility (72 mg/mL) facilitates preparation of standard solutions and mobile phases for HPLC, UPLC, and HILIC analytical method development, validation, and quality control testing of ophthalmic formulations [5]. Stress testing under ICH guidelines has established the compound's stability profile: stable to aqueous, acidic, and basic hydrolysis, as well as photolytic and thermal stress; slight degradation occurs under oxidative conditions [6]. This defined degradation pathway supports forced degradation studies and stability-indicating method validation.

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